

3-Iodo-1-propyl-1H-pyrazole chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Iodo-1-propyl-1H-pyrazole**

Cat. No.: **B595125**

[Get Quote](#)

An In-depth Technical Guide to **3-Iodo-1-propyl-1H-pyrazole**

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **3-Iodo-1-propyl-1H-pyrazole**, targeted towards researchers, scientists, and professionals in drug development.

Chemical Properties and Identifiers

3-Iodo-1-propyl-1H-pyrazole is a substituted pyrazole derivative. The introduction of an iodine atom at the 3-position and a propyl group at the 1-position of the pyrazole ring makes it a valuable intermediate in organic synthesis, particularly for introducing the pyrazole scaffold into more complex molecules via cross-coupling reactions.

Table 1: Physicochemical Properties

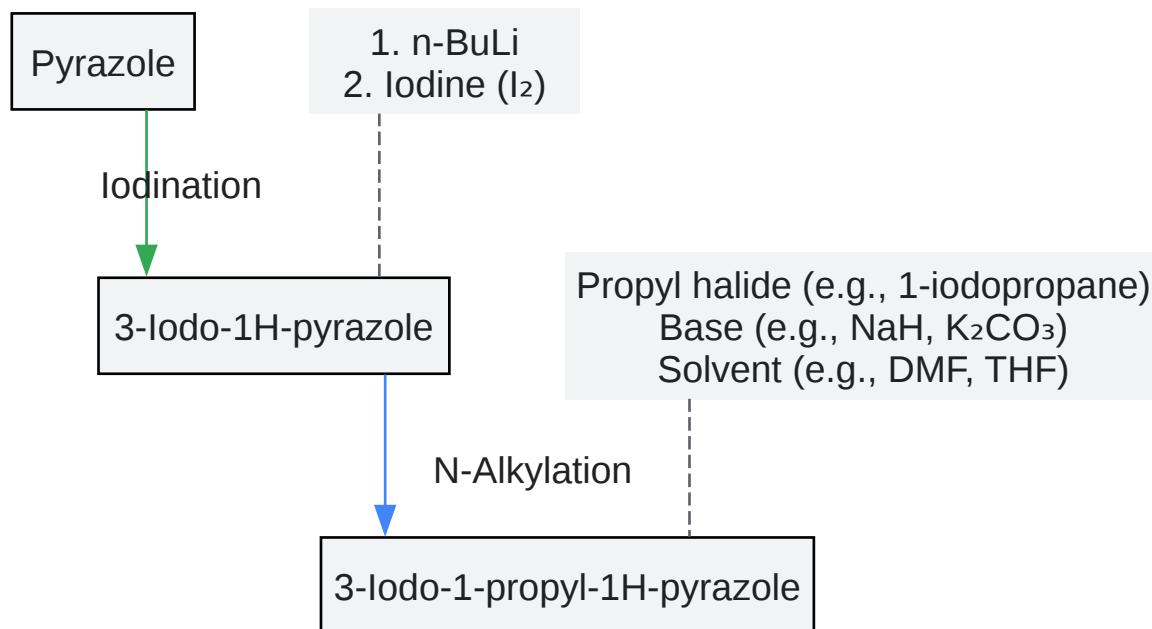
Property	Value	Source
Molecular Formula	$C_6H_9IN_2$	[1]
Molecular Weight	236.05 g/mol	Calculated
Monoisotopic Mass	235.98105 Da	[1]
Appearance	White to off-white crystalline solid (expected, based on parent compound)	[2] [3]
Melting Point	66-72 °C (for parent 3-Iodo-1H-pyrazole)	[2]
Boiling Point	291.9±13.0 °C (Predicted for parent 3-Iodo-1H-pyrazole)	[3]
pKa	11.20±0.10 (Predicted for parent 3-Iodo-1H-pyrazole)	[3]
Solubility	Insoluble in water (for parent 3-Iodo-1H-pyrazole)	[3]

| Predicted XlogP | 1.7 |[\[1\]](#) |

Table 2: Chemical Identifiers

Identifier	Value	Source
SMILES	$CCCN1C=CC(=N1)I$	[1]
InChI	InChI=1S/C6H9IN2/c1-2-4-9-5-3-6(7)8-9/h3,5H,2,4H2,1H3	[1]

| InChIKey | GKECSHRUAMABEX-UHFFFAOYSA-N |[\[1\]](#) |


Synthesis and Reactivity

The synthesis of **3-Iodo-1-propyl-1H-pyrazole** can be achieved through the N-alkylation of 3-Iodo-1H-pyrazole. The parent iodinated pyrazole itself can be synthesized from pyrazole via a

protection-iodination-deprotection sequence.

Logical Synthesis Workflow

The following diagram illustrates a common synthetic pathway.

[Click to download full resolution via product page](#)

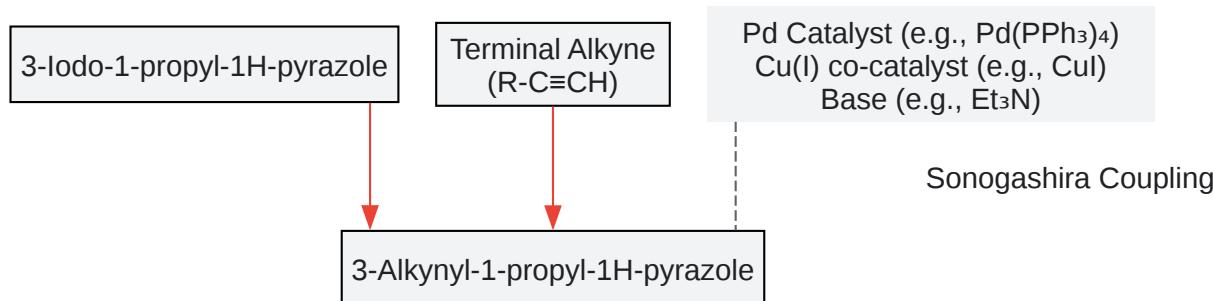
Caption: Synthetic pathway for **3-iodo-1-propyl-1H-pyrazole**.

Experimental Protocols

Protocol 1: Synthesis of 3-iodo-1H-pyrazole from Pyrazole[4] This procedure involves the iodination of a protected pyrazole intermediate.

- Protection: Pyrazole is first protected, for example, as 1-(2-trimethylsilyl-ethoxymethyl)-1H-pyrazole (SEM-pyrazole). To a suspension of sodium hydride (NaH) in tetrahydrofuran (THF), a solution of pyrazole in THF is added slowly. After stirring, 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl) is added, and the reaction is stirred overnight.
- Iodination: The protected SEM-pyrazole is dissolved in THF and cooled to -78°C. A solution of n-butyllithium (nBuLi) is added slowly, and the mixture is stirred for 45 minutes. A solution

of iodine in THF is then added dropwise. The reaction is allowed to warm to room temperature over 2 hours.


- Deprotection: The resulting 5-iodo-1-(2-trimethylsilyl-ethoxy-methyl)-1H-pyrazole is then deprotected to yield 3-iodo-1H-pyrazole.

Protocol 2: Synthesis of **3-Iodo-1-propyl-1H-pyrazole** (N-Alkylation) This is a general procedure for the N-alkylation of pyrazoles.

- Preparation: To a solution of 3-iodo-1H-pyrazole in a suitable aprotic solvent like dimethylformamide (DMF) or THF, a base such as sodium hydride (NaH) or potassium carbonate (K_2CO_3) is added portion-wise at 0°C.
- Reaction: The mixture is stirred for approximately 30 minutes to allow for the formation of the pyrazolate anion.
- Alkylation: 1-Iodopropane or 1-bromopropane is added dropwise to the reaction mixture.
- Workup: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography to yield pure **3-Iodo-1-propyl-1H-pyrazole**.

Reactivity and Cross-Coupling

The carbon-iodine bond in **3-Iodo-1-propyl-1H-pyrazole** is a key site for reactivity, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Heck reactions. These reactions allow for the straightforward introduction of carbon-based substituents at the 3-position of the pyrazole ring.[5][6]

[Click to download full resolution via product page](#)

Caption: Sonogashira cross-coupling reaction of **3-Iodo-1-propyl-1H-pyrazole**.

Spectroscopic Data

While specific experimental spectra for **3-Iodo-1-propyl-1H-pyrazole** are not readily available in the cited literature, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.^{[7][8][9]}

Table 3: Predicted Spectroscopic Data

Technique	Predicted Characteristics
¹ H NMR	<ul style="list-style-type: none">- Signals corresponding to the propyl group protons (-CH₂CH₂CH₃): a triplet around 0.9 ppm (3H), a sextet around 1.8 ppm (2H), and a triplet around 4.1 ppm (2H).- Two distinct signals for the pyrazole ring protons, likely appearing as doublets in the aromatic region (approx. 6.5-7.5 ppm).
¹³ C NMR	<ul style="list-style-type: none">- Signals for the three carbons of the propyl group.- Signals for the three carbons of the pyrazole ring. The carbon bearing the iodine atom (C3) would be significantly shifted.
IR	<ul style="list-style-type: none">- C-H stretching vibrations for the alkyl and aromatic groups.- C=C and C=N stretching vibrations characteristic of the pyrazole ring.

| MS (ESI) | Predicted m/z for adducts: [M+H]⁺: 236.98833, [M+Na]⁺: 258.97027.[1] |

Applications in Research and Development

Pyrazole derivatives are recognized as crucial scaffolds in medicinal chemistry and materials science.[10][11] **3-Iodo-1-propyl-1H-pyrazole** serves as a versatile building block for creating more complex molecules with potential biological activity.

- Pharmaceutical Development: The pyrazole nucleus is a core component of numerous drugs, including anti-inflammatory, anti-cancer, and anti-microbial agents.[2][10][12] This compound can be used to synthesize novel drug candidates targeting specific biological pathways.[2]
- Agrochemical Chemistry: It acts as a key intermediate in the synthesis of modern fungicides and herbicides, contributing to enhanced crop protection.[2]
- Material Science: Pyrazole derivatives are used in the formulation of advanced materials, such as polymers and coatings, to improve durability and resistance.[2]

- Organic Synthesis: As a halogenated heterocycle, it is a valuable intermediate for constructing complex molecular architectures.[2]

Safety and Handling

Safety data for **3-Iodo-1-propyl-1H-pyrazole** is not explicitly available. The following information is based on the parent compound, 3-Iodo-1H-pyrazole, and should be considered for handling.

Table 4: GHS Hazard Information (for 3-Iodo-1H-pyrazole)

Hazard Class	Hazard Statement	Source
Acute toxicity, oral	H302: Harmful if swallowed	[13]
Skin corrosion/irritation	H315: Causes skin irritation	[13] [14]
Serious eye damage/eye irritation	H319: Causes serious eye irritation	[13] [14]

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |[\[13\]](#)[\[14\]](#)

|

Precautionary Measures:

- Handling: Use only in a well-ventilated area or under a chemical fume hood.[15] Avoid breathing dust, fumes, or vapors.[15] Avoid contact with skin, eyes, and clothing.[16]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles).[14][16]
- Storage: Store in a cool, dry, and well-ventilated place.[15] Keep the container tightly closed and store locked up.[14]
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 3-iodo-1-propyl-1h-pyrazole (C₆H₉IN₂) [pubchemlite.lcsb.uni.lu]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Iodo-1H-pyrazole CAS#: 4522-35-4 [m.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. nbinno.com [nbinno.com]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 3-Iodo-1H-pyrazole | C₃H₃IN₂ | CID 1239830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3-Iodo-1-propyl-1H-pyrazole chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b595125#3-iodo-1-propyl-1h-pyrazole-chemical-properties\]](https://www.benchchem.com/product/b595125#3-iodo-1-propyl-1h-pyrazole-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com